Angoroside C

概要

説明

アンゴロシドCは、ハマウツボ科の植物、ニンポウニンジン (Scrophularia ningpoensis Hemsl.) の乾燥根から単離されたフェニルプロパノイド配糖体です。 アンゴロシドCは、心室リモデリングの予防、肺水腫の軽減、血圧の低下に加え、抗血小板凝集作用、肝保護作用、抗腎炎作用などのさまざまな薬理作用を示すことが知られています .

2. 製法

合成経路と反応条件: アンゴロシドCは、通常、ニンポウニンジンの乾燥根から抽出されます。 抽出プロセスには、メタノールやエタノールなどの溶媒を使用して粗抽出物を得る段階、続いて高速液体クロマトグラフィー (HPLC) などのクロマトグラフィー技術を用いた精製段階が含まれます .

工業的生産方法: アンゴロシドCの工業的生産には、植物源からの大規模抽出が含まれます。プロセスには、根を乾燥させて細かく粉砕し、その後溶媒を使用して抽出する段階が含まれます。 抽出物はその後、アンゴロシドCを純粋な形で単離するために精製プロセスにかけられます .

準備方法

Synthetic Routes and Reaction Conditions: Angoroside C is typically extracted from the dried roots of Scrophularia ningpoensis Hemsl. The extraction process involves using solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant source. The process includes drying the roots, grinding them into a fine powder, and then using solvents for extraction. The extract is then subjected to purification processes to isolate this compound in its pure form .

化学反応の分析

反応の種類: アンゴロシドCは、加水分解、還元、水酸化、メチル化、硫酸化、グルコニル化などのさまざまな化学反応を起こします .

一般的な試薬と条件:

加水分解: 通常、グリコシド結合を切断するために酸性または酵素的条件を用います。

還元: 水素化ホウ素ナトリウムなどの還元剤を用います。

水酸化とメチル化: 通常、特定の酵素または化学試薬を用いてヒドロキシル基またはメチル基を導入します。

硫酸化とグルコニル化: 制御された条件下で硫酸化剤またはグルコニル化剤が必要です.

主な生成物: これらの反応から生成される主な生成物には、アンゴロシドCのさまざまな代謝物、例えば活性代謝物であるフェルラ酸が含まれます .

4. 科学研究への応用

アンゴロシドCは、幅広い科学研究への応用があります。

科学的研究の応用

Chemical Research

Model Compound for Metabolic Pathways

Angoroside C serves as a model compound for studying phenylpropanoid glycosides and their metabolic pathways. Researchers have utilized it to understand the biosynthesis and transformation of related compounds, which can provide insights into plant biochemistry and pharmacognosy.

Biological Applications

Cellular Effects

The compound has demonstrated several biological effects:

- Anti-platelet Aggregation : this compound inhibits platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular diseases .

- Hepatoprotection : It shows protective effects on liver cells, potentially aiding in the treatment of liver diseases .

- Anti-nephritis Properties : The compound has been investigated for its effectiveness in treating nephritis, showcasing its anti-inflammatory capabilities .

Medical Applications

Therapeutic Potential

this compound is being explored for its therapeutic effects in various medical conditions:

- Cardiovascular Diseases : It helps in reducing ventricular remodeling and pulmonary edema, which are critical factors in heart failure management .

- Pulmonary Edema : The compound's ability to alleviate fluid accumulation in the lungs makes it a candidate for treating pulmonary conditions .

- Nephritis Treatment : Its anti-inflammatory properties suggest potential applications in managing kidney inflammation .

Industrial Applications

Health Supplements and Pharmaceuticals

Due to its antioxidant and anti-inflammatory properties, this compound is being considered as an ingredient in health supplements and pharmaceuticals aimed at promoting heart health and reducing oxidative stress. Its potential to inhibit the expression of inflammatory mediators further supports its use in formulations targeting chronic inflammatory conditions.

Pharmacokinetics

A study employing ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) revealed important pharmacokinetic characteristics of this compound:

- Absorption and Distribution : this compound is rapidly absorbed with a maximum concentration reached within 15 minutes after oral administration. It is extensively distributed across major organs, particularly the lungs .

- Metabolism : In vivo studies indicate that this compound can be metabolized into ferulic acid, a compound known for its antioxidant properties . This conversion may enhance the therapeutic potential of this compound.

Case Studies

作用機序

アンゴロシドCは、さまざまな分子標的と経路を通じてその効果を発揮します。

6. 類似化合物の比較

アンゴロシドCは、シビリオシドAなどの他のフェニルプロパノイド配糖体と比較されます。

類似化合物のリスト:

- シビリオシドA

- アクテオシド

- ハルパゴシド

- ケイ皮酸

アンゴロシドCは、その多様な治療の可能性と漢方薬における役割によって際立っています。

類似化合物との比較

- Sibirioside A

- Acteoside

- Harpagoside

- Cinnamic acid

Angoroside C stands out for its diverse therapeutic potential and its role in traditional Chinese medicine.

生物活性

Angoroside C, a prominent phenolic compound derived from Scrophularia ningpoensis, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, metabolic pathways, and therapeutic potentials of this compound, supported by relevant case studies and research findings.

Pharmacokinetics and Metabolism

This compound exhibits unique pharmacokinetic properties. A study highlighted that after oral administration in rats, this compound is rapidly absorbed with a maximum concentration () observed at 15 minutes and a half-life () of approximately 1.26 hours. However, its oral bioavailability is relatively low at about 2.1% . The compound undergoes extensive metabolism, converting into ferulic acid, which is known for its antioxidant and anti-inflammatory properties .

Metabolite Distribution

The distribution of this compound metabolites in various tissues was also investigated. Notably, while the compound itself was primarily found in the stomach and small intestine, metabolites were detected in urine, indicating renal elimination as a significant pathway . A total of 25 metabolites were identified, suggesting a complex metabolic profile with potential pharmacological activities .

Biological Activities

This compound has demonstrated several biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit superoxide anion generation in activated neutrophils, showcasing its role as an anti-inflammatory agent .

- Cardiovascular Protection : Studies have shown that this compound may mitigate ventricular remodeling in cardiovascular diseases by reducing levels of angiotensin II (Ang II) and downregulating mRNA expressions of endothelin 1 (ET-1) and transforming growth factor β1 (TGF-β1) .

- Antioxidant Activity : The compound's conversion to ferulic acid enhances its antioxidant capabilities, providing protective effects against oxidative stress-related conditions .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Heat-Clearing Properties : A study on Scrophularia ningpoensis identified this compound as a key component responsible for its heat-clearing effects, with an IC50 value of 0.34 μM, making it a potential marker for quality control in herbal medicine .

- Neutrophil Activation : In vitro assays demonstrated that this compound effectively reduces oxidative stress by inhibiting the generation of superoxide anions in neutrophils, which is crucial for managing inflammatory responses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

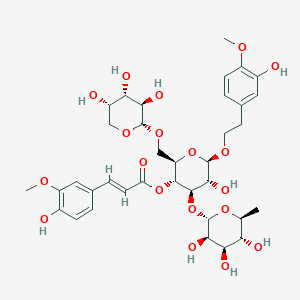

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQXMRBGMLHBBQ-DQTDZZOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115909-22-3 | |

| Record name | Angoroside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGOROSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological effects of Angoroside C?

A1: this compound, a phenylpropanoid glycoside, exhibits a range of pharmacological activities. Notably, it has demonstrated potential in preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and inhibiting platelet aggregation. [, , ] Moreover, research suggests hepatoprotective and anti-nephritic properties. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies suggest that this compound's anti-inflammatory action might stem from its ability to scavenge oxygen radicals. [] Research using activated human neutrophils indicated that this compound dose-dependently inhibited the total reactive oxygen species (ROS) generation induced by fMLF. []

Q3: Does this compound possess any protective effects against chemically induced liver damage?

A3: Yes, in vitro studies using HepG2 cells indicate that this compound exhibits hepatoprotective effects against ethanol-induced hepatotoxicity. []

Q4: Has this compound demonstrated any potential in treating metabolic disorders like diabetes?

A4: While this compound itself hasn't been directly studied for antidiabetic effects, research using the traditional Chinese medicine formula Zeng Ye Tang, which contains this compound, suggests potential. [] Further investigation is needed to understand its specific role.

Q5: What is the oral bioavailability of this compound?

A6: Studies in rats have shown that this compound has a low oral bioavailability of approximately 2.1%. []

Q6: How is this compound absorbed and distributed in the body?

A7: this compound is absorbed extremely quickly after oral administration, with a Tmax of 15 minutes. [] It is extensively distributed in major organs, including the liver, heart, spleen, lung, kidney, and brain. [] The highest concentration is observed in the lungs 15 minutes post-oral administration. []

Q7: What are the primary metabolic pathways of this compound?

A8: Research indicates that this compound undergoes extensive metabolism via hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. [] One identified metabolite is the active compound Ferulic acid. [, ]

Q8: How is this compound eliminated from the body?

A9: While its metabolites are primarily eliminated through urine, further research is needed to fully understand the excretion pathways of this compound. []

Q9: Does the presence of atherosclerosis impact the pharmacokinetics of this compound?

A10: Yes, studies comparing the pharmacokinetics of this compound in normal and atherosclerosis mice models revealed significant differences in specific parameters like AUC and CLz/F. [] This suggests that the pathological state of atherosclerosis can alter the pharmacokinetic behavior of this compound.

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C34H42O18, and its molecular weight is 742.67 g/mol.

Q11: What spectroscopic techniques are used to characterize this compound?

A12: Common spectroscopic methods employed for structural elucidation of this compound include Electrospray Ionization Mass Spectrometry (ESI-MSn), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , ]

Q12: Are there any known structural analogs of this compound with similar biological activity?

A13: Yes, Isothis compound, isolated from Scrophularia scorodonia roots, is a structural analog of this compound. [] While its biological activity hasn't been extensively explored, its structural similarity to this compound suggests potential for shared pharmacological properties.

Q13: How stable is this compound under different storage conditions?

A14: While detailed stability data for this compound is limited in the provided research, one study mentions its stability under "multiple storage and process conditions" without specifying further. []

Q14: What analytical techniques are commonly used to quantify this compound in biological samples?

A16: Several analytical methods have been developed for the quantification of this compound, with High-Performance Liquid Chromatography coupled with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. [, , , , , , ]

Q15: Are there any challenges associated with the extraction and analysis of this compound?

A17: The analysis of this compound, especially in complex matrices like traditional Chinese medicine preparations, can be challenging due to its low concentration and the presence of structurally similar compounds. [] Development of sensitive and selective analytical methods is crucial for accurate quantification.

Q16: Has any research explored the environmental impact and degradation of this compound?

A16: None of the provided research delved into the environmental impact or degradation pathways of this compound. Further studies are necessary to understand its fate and effects in the environment.

Q17: In which traditional Chinese medicine formulations is this compound found?

A19: this compound is a key bioactive component in several traditional Chinese medicine formulas, including Scrophularia ningpoensis Hemsl., Xuanbo Shuangsheng Granule, Simiao Yong'an Decoction, Xueshuantong Capsule, and Zeng Ye Tang. [, , , , ]

Q18: How does the processing of Scrophularia ningpoensis Hemsl. affect this compound content?

A20: Research indicates that different processing methods of Scrophularia ningpoensis Hemsl. significantly influence the content of this compound. [, ] For instance, "sweating" resulted in lower levels compared to "steaming" and "slice-drying." []

Q19: Does the geographical origin of Scrophularia ningpoensis Hemsl. impact this compound levels?

A21: While geographical origin plays a role, studies using chemometric analysis suggest that the plant variety has a more pronounced effect on the levels of this compound and other bioactive constituents in Scrophularia ningpoensis Hemsl. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。